2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane
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Overview
Description
2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane is an organic compound with the molecular formula C13H16O3 It is known for its unique structure, which includes an oxirane ring and a methoxy group attached to a phenyl ring
Mechanism of Action
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level .
Biochemical Pathways
It’s suggested that the compound may have an effect on the production of NO and H2O2 .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
It’s suggested that the compound may inhibit the production of NO and H2O2 .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on enzymes or proteins, potentially influencing their function .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane is not well established. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been observed to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. It is possible that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with transporters or binding proteins and may influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well known. It is possible that it contains targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane typically involves the reaction of eugenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out under vigorous stirring at elevated temperatures (around 85°C) to ensure complete conversion of eugenol . The reaction mixture is then extracted with an organic solvent like ethyl acetate, washed with brine, dried over magnesium sulfate, and concentrated to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous stirring to maintain the reaction conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The methoxy group and the oxirane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Shares a similar structure and has been studied for its anti-inflammatory properties.
Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate:
Uniqueness
2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane is unique due to its oxirane ring, which imparts distinct chemical reactivity and potential biological activities. Its ability to inhibit STAT3 makes it a promising candidate for therapeutic applications in inflammatory and autoimmune diseases.
Properties
IUPAC Name |
2-[[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]methyl]oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-4-10-5-6-12(13(7-10)14-2)16-9-11-8-15-11/h3-7,11H,8-9H2,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKBETVXAMQRSR-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCC2CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCC2CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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